11-Deoxy Limaprost originates from the natural prostaglandin E1, which is synthesized in the body from arachidonic acid. This compound is classified as a prostaglandin analog, specifically a prostanoid, which plays a crucial role in various physiological processes, including inflammation and vasodilation. Its chemical structure allows it to interact with specific receptors in the body, leading to its pharmacological effects.
The synthesis of 11-Deoxy Limaprost typically involves several key steps:
For example, one patent describes a method involving the reaction of specific alkyl groups with prostaglandin precursors to yield 11-Deoxy Limaprost, ensuring high yields and purity through careful control of reaction conditions .
The molecular formula of 11-Deoxy Limaprost is , and its structure features several functional groups typical of prostaglandins, including hydroxyl groups and a cyclopentane ring. The specific stereochemistry is crucial for its biological activity.
The compound's three-dimensional conformation significantly influences its interaction with biological receptors.
11-Deoxy Limaprost undergoes several key reactions that affect its stability and activity:
These reactions are essential for understanding how 11-Deoxy Limaprost can be utilized therapeutically.
The mechanism of action of 11-Deoxy Limaprost primarily involves:
Data from pharmacological studies indicate that the vasodilatory effects are dose-dependent, providing insights into optimal therapeutic dosages .
11-Deoxy Limaprost exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
11-Deoxy Limaprost has various scientific applications, particularly in medical research:
Research continues to explore its full therapeutic potential across different medical fields .
11-Deoxy Limaprost (chemical name: (E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid) is a prostaglandin derivative with the molecular formula C₂₂H₃₆O₄ and a molecular weight of 364.53 g/mol. Its structure features a cyclopentanone ring connected to two aliphatic chains: a carboxylic acid-containing α-chain and a hydroxylated ω-chain with a methyl substituent. Key stereochemical elements include trans-double bonds and chiral centers at C3, C5, C11, and C15, which influence its three-dimensional conformation and reactivity [1] [2] [5].
The compound’s spectroscopic identifiers include:
Table 1: Key Identifiers of 11-Deoxy Limaprost
Property | Value |
---|---|
IUPAC Name | (E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
CAS Number | Not specified in sources |
PubChem CID | 11268538 |
Molecular Formula | C₂₂H₃₆O₄ |
Exact Mass | 364.261 g/mol |
XLogP3 | 5 (indicating high lipophilicity) |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Deuterated variants (e.g., 11-Deoxy Limaprost-d₃) incorporate deuterium at the C5 methyl group, enhancing metabolic stability for research applications. This modification increases molecular weight to 367.5 g/mol without altering stereochemistry [2]. The cyclopentanone ring’s carbonyl group and the C3 hydroxyl group are primary sites for nucleophilic attack or dehydration, driving degradation under humid conditions [5] .
As a structural analog of PGE₁, 11-Deoxy Limaprost interacts with prostaglandin metabolic pathways but lacks the C11 hydroxyl group present in Limaprost. This absence reduces affinity for prostaglandin E receptors (EP receptors), altering vasodilatory and antiplatelet effects [2] [5]. The compound emerges primarily through non-enzymatic dehydration of Limaprost, where the C11 hydroxyl group is eliminated as water, forming a Δ¹⁰ double bond in the cyclopentane ring. This reaction is catalyzed by acidic conditions or high humidity [5] .
Table 2: Comparison of Prostaglandin Derivatives
Compound | Structural Features | Primary Biological Activities | Key Differences from 11-Deoxy Limaprost |
---|---|---|---|
Limaprost | C11 hydroxyl, cyclopentane ring | Vasodilation, platelet inhibition | Intact C11 hydroxyl; higher receptor affinity |
PGE₁ | C9 ketone, C11 hydroxyl | Vasodilation, inflammation modulation | Natural analog; lacks methyl group on ω-chain |
17S,20-Dimethyl-trans-Δ²-PGA₁ | Conjugated enone system | Anti-thrombotic | Unsaturated cyclopentanone ring |
11-Deoxy-Δ¹⁰ | Δ¹⁰ double bond, no C11 hydroxyl | Minimal biological activity | Terminal degradation product; inert |
In biochemical contexts, 11-Deoxy Limaprost serves as a terminal degradation marker rather than an active metabolite. Its formation signifies irreversible loss of Limaprost’s pharmacological activity due to the disrupted α-chain conformation and loss of hydrogen-bonding capacity at C11 [5]. Deuterated forms (e.g., 11-Deoxy Limaprost-d₃) enable tracking of degradation kinetics in isotopic tracer studies, revealing how water mobility accelerates decomposition in solid-state formulations [2] [5].
11-Deoxy Limaprost (often termed 11-deoxy-Δ¹⁰) is the predominant degradation product of Limaprost under high-humidity conditions. Studies show that Limaprost alfadex tablets stored at 30°C and 75% relative humidity (R.H.) degrade significantly within weeks, with 11-Deoxy Limaprost constituting >90% of degradation impurities. This transformation occurs via acid- or water-catalyzed dehydration, where the C11 hydroxyl group and an adjacent hydrogen atom are eliminated as water, forming a conjugated system in the cyclopentane ring [5] .
Table 3: Factors Influencing Degradation of Limaprost to 11-Deoxy Limaprost
Factor | Impact on Degradation Rate | Experimental Evidence |
---|---|---|
Humidity (75% R.H.) | 17.7% degradation in 2 weeks | Lyophilized Limaprost alfadex without stabilizers [5] |
Temperature (30°C) | Accelerates dehydration kinetics | HPLC tracking of 11-Deoxy-Δ¹⁰ formation [5] |
Formulation additives | β-CD reduces degradation to 1.2% | Deuterium NMR showing restricted water mobility [5] |
Inclusion complexation | Degradation occurs inside CD cavities | Ethyl acetate extraction studies of lyophilized forms [5] |
Analytical methods like reverse-phase HPLC (using ODS columns and UV detection at 215 nm) quantify 11-Deoxy Limaprost in formulations. The degradation product elutes earlier than Limaprost due to increased hydrophobicity from the Δ¹⁰ double bond [5]. Stabilization strategies include:
Solid-state ²H-NMR studies confirm that β-CD’s stabilizing mechanism involves immobilizing water molecules within its cavity, preventing catalytic interaction with Limaprost’s C11 position. This extends the shelf-life of formulations to >19 weeks under high humidity, compared to ≤4 weeks for unstabilized tablets [5] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: